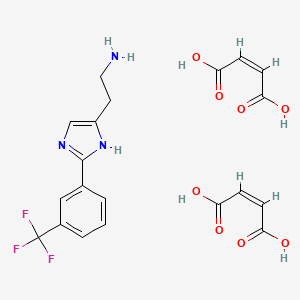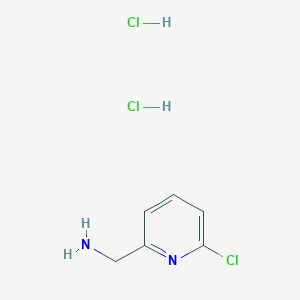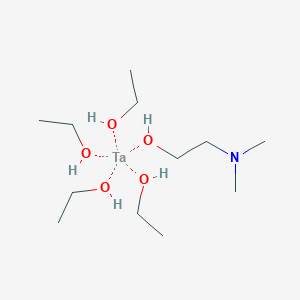
2-((3-Trifluoromethyl)phenyl)histamine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate and related carbamates involves various chemical strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as versatile intermediates in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
Molecular structure and vibrational spectra of tert-butyl N-(3-formylcyclobutyl)carbamate and similar compounds have been examined through computational methods, including Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into the optimized bond lengths, angles, and fundamental vibrational frequencies, aiding in understanding the compound's molecular geometry and electronic properties (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Tert-butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, demonstrating its versatility as a building block. The chemical transformations include reactions with organometallics, leading to hydroxylamines and further conversion to different functional groups. These reactions underscore the compound's utility in organic synthesis, providing pathways to synthesize a wide array of organic molecules (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of tert-butyl N-(3-formylcyclobutyl)carbamate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not found, they can be inferred based on related compounds and standard organic chemistry principles.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, play a significant role in the practical use of tert-butyl N-(3-formylcyclobutyl)carbamate in synthetic pathways. The compound's ability to participate in reactions such as carbamation, hydroxylation, and nitrone formation highlights its chemical versatility and potential in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDUVPKRZGATLR-SPIKMXEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Trifluoromethyl)phenyl)histamine D | |
CAS RN |
162049-83-4 |
Source


|
| Record name | 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)
